

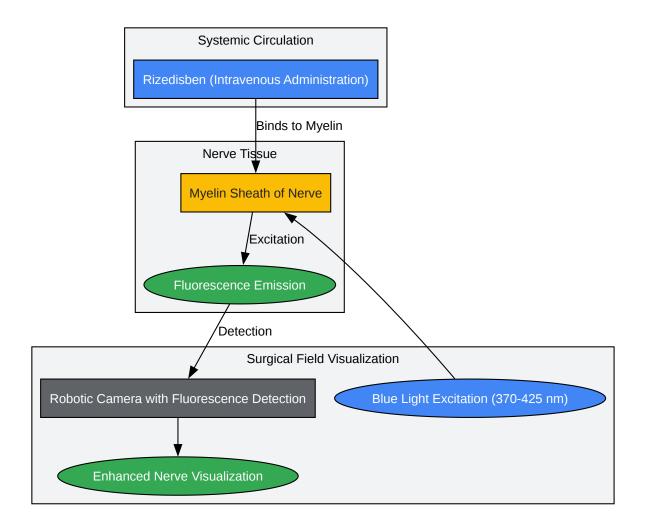
Application Notes and Protocols: Rizedisben for Intraoperative Nerve Visualization in Robotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

latrogenic nerve injury is a significant cause of morbidity in many surgical procedures, leading to potential long-term complications for patients.[1] Fluorescence-guided surgery (FGS) is an emerging technology that aims to improve the intraoperative identification of vital structures to minimize such injuries.[2] **Rizedisben** (also known as Illuminare-1) is a novel, small-molecule fluorophore that selectively binds to the myelin sheath of nerves.[3][4][5] When excited by blue light (370-425 nm), **Rizedisben** emits a fluorescent signal, enabling real-time visualization of nerve tissues during surgery.[6][3][7] This technology holds considerable promise for enhancing nerve-sparing procedures, particularly in the context of robotic-assisted surgeries where high-precision dissection is critical.[8][9][10]


These application notes provide a summary of the current data on **Rizedisben** and a generalized protocol for its use in a research setting for intraoperative nerve visualization in robotics, based on published phase 1 clinical trial data.

Mechanism of Action

Rizedisben's utility in nerve visualization stems from its specific affinity for myelin, the lipid-rich sheath that insulates nerve fibers. This binding is a non-covalent interaction. Upon intravenous administration, **Rizedisben** distributes systemically and accumulates in myelinated nerve tissues. When the surgical field is illuminated with a blue light source, the **Rizedisben**-myelin

complex fluoresces, rendering the nerves visible against the background of non-neural tissues. This allows surgeons to identify and preserve critical nerve structures that might otherwise be difficult to discern.[3][4][5]

Click to download full resolution via product page

Figure 1: Mechanism of Action of Rizedisben for Nerve Visualization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the phase 1 clinical trial of **Rizedisben** in patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP).

Table 1: Rizedisben Phase 1 Trial Overview

Parameter	Value	Reference	
Study Design	Single-arm, open-label, dose-escalation	el, [3][7][8]	
Indication	Robot-assisted laparoscopic radical prostatectomy (RALP)	[6][3]	
Number of Patients	38	[3][4][7]	
Dose Range Explored	0.25 mg/kg to 3.0 mg/kg	[3][11]	

| Clinically Effective Dose | 3.0 mg/kg |[6][3][4] |

Table 2: Efficacy of Rizedisben at the 3.0 mg/kg Dose

Efficacy Measure	Result	Reference
Onset of Strong Fluorescence	< 15 minutes	[3][4][12]
Duration of Fluorescence	> 3.5 hours	[3][4][12]
Sustained Obturator Nerve Fluorescence	Achieved in 100% of patients (n=9)	[3][4][11]

| Prostate Neurovascular Bundle Fluorescence | Observed in 89% of patients (8 out of 9) |[3][4] |

Table 3: Safety Profile of Rizedisben

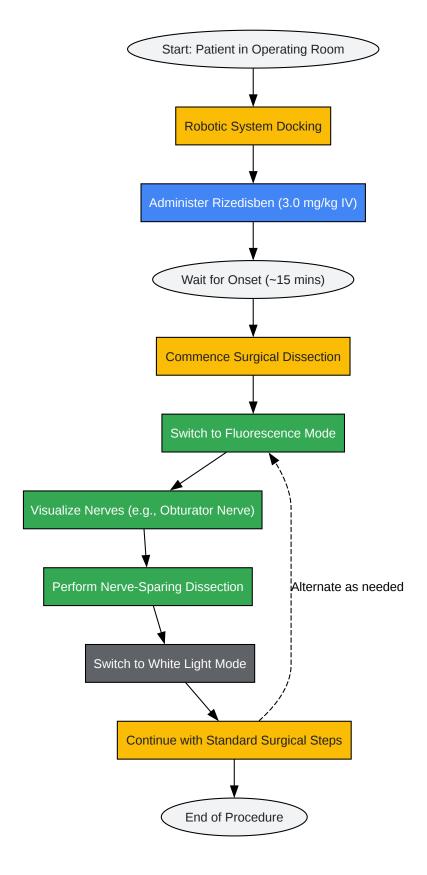
Adverse Event	Grade	Attribution	Reference
Rash	Grade 2	Possibly attributable to Rizedisben	[3][4][11]
Photophobia	Grade 1	Definitely related to Rizedisben	[6]

| Neurologic Changes | None Observed | - |[6] |

Experimental Protocols

The following is a representative protocol for the intraoperative use of **Rizedisben** for nerve visualization during robotic surgery, based on the published phase 1 trial methodology.

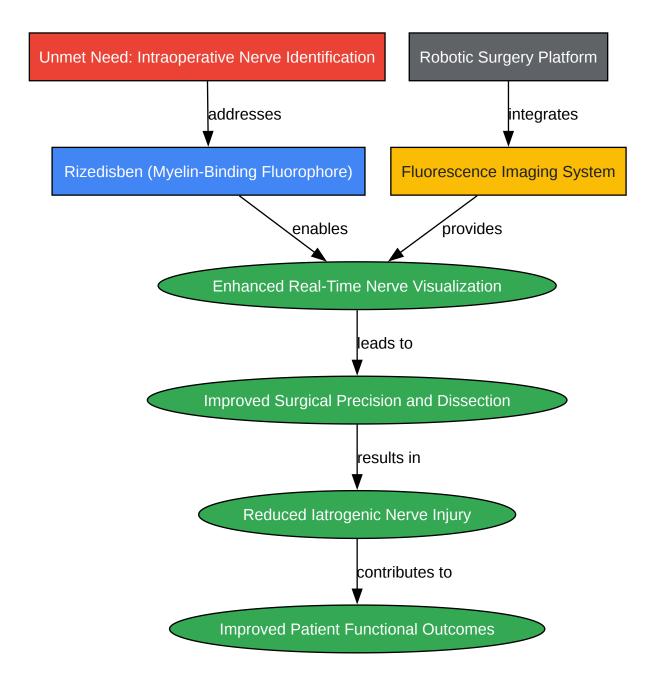
- 1. Patient Selection and Preparation
- Inclusion Criteria: Patients scheduled for robot-assisted surgery where nerve identification is critical (e.g., radical prostatectomy).[3][7]
- Exclusion Criteria: History of prior surgery or radiation in the target anatomical area, known central or peripheral nervous system disease, current use of neurotoxic medications, recent exposure to phototoxic drugs, or significant kidney or liver dysfunction.[3][8]
- Informed Consent: Ensure all participants provide written informed consent.
- 2. **Rizedisben** Formulation and Administration
- Reconstitution: (Note: Specific reconstitution instructions are not detailed in the provided search results. A standard approach would be to reconstitute the lyophilized **Rizedisben** powder with a sterile, biocompatible solvent such as sterile water for injection or saline to the desired concentration.)
- Dosing: The clinically effective dose has been identified as 3.0 mg/kg of the patient's body weight.[6][3][4]
- Administration: Administer Rizedisben as a single intravenous (IV) injection.


Methodological & Application

- Timing: The injection should be administered intraoperatively at the time of robotic docking. [6][11]
- 3. Fluorescence Imaging and Surgical Procedure
- Imaging System: A robotic surgical system equipped with a fluorescence imaging module capable of excitation in the blue light spectrum (370-425 nm) is required.[6][3][7]
- System Calibration: Calibrate the fluorescence imaging system according to the manufacturer's instructions prior to the procedure.
- Time to Onset: Allow for a minimum of 15 minutes post-injection for the agent to distribute and provide strong fluorescence.[3][12]
- Visualization: During the surgical procedure, switch the robotic camera between standard
 white light and blue light fluorescence modes to identify and map the location of nerves. The
 obturator nerve can serve as a reference nerve to confirm adequate fluorescence before
 proceeding with dissection in more delicate areas.[3][8]
- Surgical Dissection: Use the real-time nerve visualization to guide surgical dissection, aiming to preserve the integrity of the identified neural structures.

Click to download full resolution via product page

Figure 2: Experimental Workflow for Rizedisben Use in Robotic Surgery.



- 4. Data Collection and Analysis
- Fluorescence Assessment:
 - Subjective: Use a Likert scale (e.g., 1-5) to have the surgical team intraoperatively score the intensity of nerve fluorescence at predefined time points.[6]
 - Objective: Record high-quality images and videos from the fluorescence camera. Perform post-hoc analysis using image processing software (e.g., ImageJ) to quantify fluorescence intensity.[6]
- Safety Monitoring: Monitor the patient for any adverse events throughout the procedure and for a defined postoperative period (e.g., 45 days).[8]
- Outcome Measures: Assess surgical outcomes related to nerve preservation, such as functional recovery (e.g., erectile function and urinary continence in RALP).

Logical Relationships in Fluorescence-Guided Robotic Surgery

The integration of a nerve-specific fluorescent agent like **Rizedisben** into the robotic surgery workflow creates a synergistic relationship between chemical imaging and surgical precision. This relationship is aimed at improving patient outcomes by addressing a key challenge in nerve-sparing surgery.

Click to download full resolution via product page

Figure 3: Logical Relationship of Rizedisben in Robotic Surgery.

Future Directions

The successful phase 1 trial of **Rizedisben** has demonstrated its safety and preliminary efficacy.[3][7] Future research will likely focus on:

- Phase 2 and 3 Trials: Larger, multi-center trials to confirm the efficacy of Rizedisben in improving nerve-sparing outcomes and to further characterize its safety profile. Phase II trials are currently in progress.[6]
- Expansion to Other Surgeries: Investigating the use of **Rizedisben** in other surgical specialties where iatrogenic nerve injury is a concern, such as head and neck, colorectal, and breast reconstruction surgeries.[5][12]
- Quantitative Fluorescence: Developing methods to quantify the relationship between fluorescence intensity and nerve health or function.
- Improving Sensitivity and Specificity: Further research may aim to enhance the properties of **Rizedisben** to reliably highlight smaller nerves that are at a high risk of injury.[4][12]

These application notes are intended for research and informational purposes only and do not constitute medical advice. Researchers should adhere to all institutional and regulatory guidelines when conducting studies with investigational agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Intraoperative nerve tissue fluorescence imaging PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merkavaholdings.com [merkavaholdings.com]
- 4. medpagetoday.com [medpagetoday.com]
- 5. mskcc.org [mskcc.org]
- 6. urotoday.com [urotoday.com]
- 7. Rizedisben in Minimally Invasive Surgery: A Nonrandomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Nerve-Specific Fluorophores for Improved Nerve Sparing during Prostatectomy using the Clinical Fluorescence Guided Surgery Infrastructure - Peeref [peeref.com]
- 10. Nerve Visualization using Phenoxazine-Based Near-Infrared Fluorophores to Guide Prostatectomy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Rizedisben for Intraoperative Nerve Visualization in Robotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494318#rizedisben-for-intraoperative-nerve-visualization-in-robotics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com